Cas no 70210-24-1 (2,7-Naphthalenedisulfonicacid,5-[2-[2,4-dihydroxy-5-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-,sodium salt (1:2))

2,7-Naphthalenedisulfonicacid,5-[2-[2,4-dihydroxy-5-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-,sodium salt (1:2) structure
70210-24-1 structure
Product Name:2,7-Naphthalenedisulfonicacid,5-[2-[2,4-dihydroxy-5-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-,sodium salt (1:2)
CAS-nummer:70210-24-1
MF:C28H16N8Na2O13S2
MW:782.581984519959
CID:573308
PubChem ID:166124
Update Time:2025-04-19

2,7-Naphthalenedisulfonicacid,5-[2-[2,4-dihydroxy-5-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-,sodium salt (1:2) Chemische en fysische eigenschappen

Naam en identificatie

    • 2,7-Naphthalenedisulfonicacid,5-[2-[2,4-dihydroxy-5-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-,sodium salt (1:2)
    • 2,7-Naphthalenedisulfonicacid,5-[2-[2,4-dihydroxy-5-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[2-(4-nitrophenyl
    • disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate
    • 2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-, disodium salt
    • 2,7-Naphthalenedisulfonic acid, 5-(2-(2,4-dihydroxy-5-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-4-hydroxy-3-(2-(4-nitrophenyl)diazenyl)-, sodium salt (1:2)
    • Disodium 5-((2,4-dihydroxy-5-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate
    • Inchi: 1S/C28H18N8O13S2.2Na/c37-23-13-24(38)21(12-20(23)31-29-15-1-5-17(6-2-15)35(40)41)32-33-22-11-19(50(44,45)46)9-14-10-25(51(47,48)49)27(28(39)26(14)22)34-30-16-3-7-18(8-4-16)36(42)43;;/h1-13,37-39H,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2/b31-29+,33-32+,34-30+;;
    • InChI-sleutel: LVGAADSJOUNIDE-KUSOWDAWSA-L
    • LACHT: S(C1=C(C(=C2C(=CC(=CC2=C1)S(=O)(=O)[O-])/N=N/C1C=C(C(=CC=1O)O)/N=N/C1C=CC(=CC=1)[N+](=O)[O-])O)/N=N/C1C=CC(=CC=1)[N+](=O)[O-])(=O)(=O)[O-].[Na+].[Na+]

Berekende eigenschappen

  • Exacte massa: 782.00758
  • Monoisotopische massa: 782.00736351g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 15
  • Zware atoomtelling: 53
  • Aantal draaibare bindingen: 10
  • Complexiteit: 1520
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 358Ų

Experimentele eigenschappen

  • PSA: 335.53
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen